2-Aminomethylimidazo[5,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3S |
|---|---|
Molecular Weight |
153.21 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-2-ylmethanamine |
InChI |
InChI=1S/C6H7N3S/c7-1-5-3-9-4-8-2-6(9)10-5/h2-4H,1,7H2 |
InChI Key |
JMOWHPBGGZDDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=C(S2)CN)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Aminomethylimidazo 5,1 B Thiazole and Imidazo X,y B Thiazole Derivatives
Established Synthetic Routes for Imidazo[X,Y-b]thiazole Core Structures
The construction of the fused imidazothiazole ring system can be achieved through several reliable synthetic pathways. These methods often begin with the formation of a thiazole (B1198619) ring, followed by the annulation of the imidazole (B134444) ring, or through convergent strategies that form both rings in a more integrated sequence.
Hantzsch-Type Condensation Reactions for Thiazole Ring Formation
The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, which is a precursor to the imidazothiazole system. nih.gov This method typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea. nih.govorganic-chemistry.org The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) ring.
This classical method has been adapted for the synthesis of precursors for imidazo[2,1-b]thiazoles. For instance, 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones have been reacted with various thioureas to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov Microwave-assisted versions of the Hantzsch synthesis have been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov The reaction conditions, particularly the acidity, can influence the regioselectivity of the condensation, sometimes leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| α-Haloketone | Thiourea/Substituted Thiourea | Conventional Heating or Microwave Irradiation | 2-Aminothiazole Derivatives | nih.govnih.gov |
| 2-Bromoacetophenones | Thiourea | Solvent-free | 2-Aminothiazoles | organic-chemistry.org |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and Substituted Benzaldehydes | Ultrasonic Irradiation, Catalyst (SiW.SiO₂) | Substituted Hantzsch Thiazole Derivatives | nih.gov |
Cyclization Protocols for Fused Imidazothiazole Systems
Once a suitable thiazole precursor is obtained, various cyclization strategies can be employed to fuse the imidazole ring. These protocols are crucial for constructing the final bicyclic imidazothiazole core.
Key cyclization strategies include:
Reaction with α-bromo aralkyl ketones : 2-aminothiazole derivatives can react with α-bromo aralkyl ketones (phenacyl bromides) to form the imidazo[2,1-b]thiazole (B1210989) core. This reaction is often facilitated by green reaction media like polyethylene glycol-400 (PEG-400). researchgate.net
Iron-Catalyzed C(sp³)-H Amination : An environmentally friendly method involves an iron-catalyzed C-H amination for constructing imidazole-fused ring systems, including imidazo[5,1-b]thiazoles. This aerobic reaction uses air as the oxidant and produces water as the only byproduct. organic-chemistry.org
S-Propargylation/5-exo-dig Cyclization : A transition-metal-free route involves the reaction of 2-mercaptoimidazoles with propargyl tosylates under basic conditions. This sequence proceeds via S-propargylation, a 5-exo-dig cyclization, and isomerization to yield imidazo[2,1-b]thiazoles. figshare.com
Dual Oxidative Amination : A metal-free, one-pot synthesis can form highly substituted fused imidazole-containing heterocycles through two C–N bond formations and an oxidative dehydrogenation. acs.org
| Starting Material | Reagent/Catalyst | Cyclization Type | Fused System | Reference |
| 2-Aminothiazole derivative | α-Bromo aralkyl ketone | Condensation/Cyclization | Imidazo[2,1-b]thiazole | researchgate.net |
| Benzylamine derivatives | FeCl₃ / TFA | C(sp³)-H Amination | Imidazo[5,1-b]thiazole (B6145799) | organic-chemistry.org |
| 2-Mercaptoimidazole | Propargyl tosylate | S-Propargylation/5-exo-dig | Imidazo[2,1-b]thiazole | figshare.com |
| Commercially available substrates | (Metal-free) | Dual Oxidative Amination | Fused Imidazoles | acs.org |
Multi-component Reaction Strategies for Imidazothiazole Synthesis
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like imidazothiazoles in a single step, which is advantageous for creating molecular libraries. researchgate.net These reactions combine three or more starting materials in a one-pot synthesis, often enhancing atom economy and reducing waste. researchgate.net
A notable example is the Groebke–Blackburn–Bienaymé Reaction (GBBR), an isocyanide-based MCR. This reaction has been used to synthesize imidazo[2,1-b]thiazoles by reacting 2-aminothiazole, an aldehyde (such as 3-formylchromone), and an isocyanide in a catalyst-free, one-pot process. mdpi.com Other MCRs for related fused imidazole systems involve the reaction of aminotriazoles, isocyanides, and aldehydes. nih.gov Catalytic systems, such as those derived from fluoroboric acid, have been investigated to control selectivity in three- and four-component reactions for imidazole synthesis. rsc.org
| Reaction Name | Components | Product | Reference |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminothiazole, Aldehyde, Isocyanide | Imidazo[2,1-b]thiazole derivative | mdpi.com |
| Three-Component Reaction | 2-Aminobenzothiazoles, Barbituric acids, Terminal aryl acetylenes | 2-Arylbenzo[d]imidazo[2,1-b]thiazole | researchgate.net |
| Three-Component Reaction | Aminotriazoles, Isocyanides, Aldehydes | Imidazo nih.govfigshare.comresearchgate.nettriazole analogues | nih.gov |
Derivatization Approaches at the 2-Amino Position of Thiazole Rings
The 2-amino group of the thiazole ring is a key handle for introducing structural diversity into imidazothiazole precursors. Modification at this position can significantly alter the physicochemical and biological properties of the resulting compounds.
Acylation and Amidation Strategies for 2-Aminothiazole Modification
Acylation and amidation are common methods for modifying the 2-amino group of a thiazole ring. These reactions typically involve treating the 2-aminothiazole with an acyl halide or a carboxylic acid. nih.govmdpi.com For example, a series of amide derivatives have been prepared by converting a carboxylic acid into its acid chloride and subsequently reacting it with various 2-aminothiazoles. mdpi.com In other approaches, 2-aminothiazoles undergo coupling with carboxylic acids mediated by agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) to yield the target amides. nih.gov These strategies have been used to synthesize a range of amide derivatives for biological evaluation. nih.gov
Nucleophilic Substitution Reactions on Halogenated Intermediates
Nucleophilic substitution reactions provide a powerful tool for derivatization, particularly on halogenated intermediates. While direct substitution on the imidazothiazole ring can be challenging, a common strategy involves using a halogenated precursor that can be displaced by a suitable nucleophile. For instance, the reaction between imidazole and various 2-bromo-1-arylethanone derivatives is a classic nucleophilic substitution that forms the basis for building the imidazole portion of the fused ring system. cumhuriyet.edu.tr
In the context of derivatization, if a halogen atom is present on the imidazothiazole core, it can serve as a leaving group for a nucleophilic aromatic substitution (SNAr) reaction. The feasibility of such reactions depends on the position of the halogen and the presence of electron-withdrawing groups that can activate the ring towards nucleophilic attack. nih.gov This approach allows for the introduction of a wide variety of functional groups by using different nucleophiles.
Reductive Amination Methods in Thiazole Chemistry
Reductive amination, also known as reductive alkylation, is a significant chemical reaction used to synthesize amines from aldehydes or ketones. acsgcipr.orgmasterorganicchemistry.com This process involves the conversion of a carbonyl group into an amine through an intermediate imine, which is then reduced. masterorganicchemistry.comwikipedia.org The reaction is typically a one-pot process where an amine reacts with a carbonyl compound in the presence of a reducing agent. wikipedia.org This method is highly valued in organic synthesis for its control and efficiency, avoiding the common issue of over-alkylation that can occur with direct alkylation of amines using alkyl halides. acsgcipr.orgmasterorganicchemistry.com
The mechanism proceeds in two main steps:
Imine/Iminium Ion Formation : A primary or secondary amine nucleophilically attacks the carbonyl carbon to form a hemiaminal. This intermediate then loses a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orgchemistrysteps.com
Reduction : The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to yield the final amine. chemistrysteps.com
A key advantage of reductive amination is the ability to use reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound. masterorganicchemistry.com This allows the entire reaction to be carried out in a single step. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common reagents for this purpose due to their mild nature and selectivity. masterorganicchemistry.comcommonorganicchemistry.com Other reducing agents like sodium borohydride (NaBH₄) can also be used, but are typically added after the imine has fully formed, as they can also reduce the initial aldehyde or ketone. commonorganicchemistry.com
In the context of thiazole chemistry, reductive amination serves as a powerful tool for introducing aminomethyl groups onto the heterocyclic scaffold. For the synthesis of a compound like 2-aminomethylimidazo[5,1-b]thiazole, a hypothetical pathway would involve the reaction of 2-formylimidazo[5,1-b]thiazole with ammonia (or an ammonia source like ammonium chloride) to form an intermediate imine. This imine would then be reduced in situ to yield the target primary amine. This approach offers high selectivity and is compatible with a wide range of functional groups, making it a versatile method in heterocyclic synthesis. organic-chemistry.org The process is also considered a green chemistry method because it can be performed in one pot under mild conditions, reducing waste and improving atom economy. acsgcipr.orgwikipedia.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Characteristics |
|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | DCE, DCM, THF | Mild and selective; water-sensitive. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Water-insensitive; selectively reduces imines over carbonyls. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Can reduce aldehydes/ketones; added after imine formation. commonorganicchemistry.com |
| Hydrogen with Metal Catalyst | H₂/Catalyst | Various | Considered a green option, minimizing reagent waste. acsgcipr.org |
Regiospecific Synthesis of Substituted Imidazothiazoles
The synthesis of substituted imidazothiazoles often requires precise control over the position of substituents, a concept known as regiospecificity. The biological activity of these compounds can be highly dependent on the substitution pattern on the fused heterocyclic ring system. A prevalent and reliable method for achieving regioselective synthesis involves the reaction of 2-aminothiazole derivatives with α-haloketones or related α-halo carbonyl compounds. researchgate.net
This classical approach, often a variation of the Hantzsch thiazole synthesis, typically proceeds by the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the fused imidazo[2,1-b]thiazole ring system. The substitution pattern of the final product is directly determined by the substituents present on the starting 2-aminothiazole and α-haloketone.
For instance, the reaction of 2-aminothiazoles with phenacyl bromides is a common strategy to produce 6-arylimidazo[2,1-b]thiazole derivatives. researchgate.net This method has been widely employed to create a diverse library of imidazothiazole compounds for various applications. conicet.gov.ar Furthermore, multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), provide a modern and efficient alternative for the regioselective synthesis of these scaffolds in a one-pot fashion. researchgate.netmdpi.com These reactions combine three or more starting materials to construct the complex heterocyclic product with high atom economy and selectivity. mdpi.com The development of such regioselective methods is crucial for systematically exploring the structure-activity relationships of novel imidazothiazole derivatives. nih.gov
Advanced Synthetic Techniques for Efficient Imidazothiazole Preparation
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating the preparation of heterocyclic compounds, including imidazo[2,1-b]thiazole derivatives. e3s-conferences.orgbohrium.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating methods. researchgate.net
In the synthesis of imidazo[2,1-b]thiazoles, microwave irradiation has been successfully applied to the condensation reaction between 2-aminothiazoles and α-bromo aralkyl ketones. bohrium.com For example, using polyethylene glycol-400 (PEG-400) as a green and efficient reaction medium and catalyst, researchers have synthesized imidazo[2,1-b]thiazole derivatives under microwave irradiation (300 W) in a matter of minutes, compared to hours required for thermal heating. bohrium.comresearchgate.net Similarly, the synthesis of the 2-aminothiazole precursors themselves can be achieved via a one-pot reaction under microwave irradiation (180 W), also in PEG-400. bohrium.com The use of microwave energy not only enhances the reaction rate but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions or the use of environmentally benign solvents. semanticscholar.orgrsc.org This technology provides a scalable and efficient route to a wide range of novel imidazo[2,1-b]thiazole compounds. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Often moderate | Generally high to excellent researchgate.net |
| Side Reactions | More prevalent | Minimized due to short reaction times |
| Solvent Use | Often requires high-boiling, toxic solvents | Can be performed solvent-free or in green solvents bohrium.comrsc.org |
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of imidazothiazoles. tandfonline.com These approaches focus on creating more sustainable and environmentally friendly chemical processes. Key strategies include the use of eco-friendly solvents, catalyst-free reactions, and energy-efficient protocols. researchgate.net
Water, being a non-toxic and readily available solvent, is highly suitable for performing organic reactions and represents a cornerstone of green synthesis. tandfonline.com The synthesis of imidazo[2,1-b]thiazoles has been demonstrated in green media such as water or ethanol-water mixtures, often promoted by visible light, which circumvents the need for catalysts or photosensitizers. researchgate.net Polyethylene glycol (PEG) has also been utilized as a recyclable and biodegradable solvent and catalyst for these syntheses. researchgate.net
Furthermore, catalyst-free and solvent-free conditions, often coupled with microwave irradiation, represent a significant advancement in green synthesis. semanticscholar.orgrsc.org These methods not only avoid the use of potentially toxic solvents and metal catalysts but also offer benefits like short reaction times and high product yields. researchgate.net Multicomponent reactions (MCRs) are another green alternative, as they are one-pot processes that lead to complex molecules with high atom economy, minimizing waste. mdpi.com The adoption of these green methodologies provides efficient and sustainable pathways for the production of imidazothiazole derivatives. nih.gov
Table 3: Green Chemistry Approaches in Imidazothiazole Synthesis
| Green Approach | Description | Advantages |
|---|---|---|
| Use of Green Solvents | Employing environmentally benign solvents like water, ethanol, or PEG. tandfonline.comresearchgate.net | Reduces pollution and health hazards associated with volatile organic compounds. researchgate.net |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often under microwave or visible light promotion. rsc.orgresearchgate.net | Avoids the use of expensive or toxic metal catalysts and simplifies product purification. |
| Microwave-Assisted Synthesis | Using microwave irradiation as an energy source to accelerate reactions. bohrium.com | Reduces reaction time, energy consumption, and often improves yields. researchgate.net |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form the final product. mdpi.com | High atom economy, operational simplicity, and reduced waste generation. researchgate.net |
| Visible Light Promotion | Utilizing visible light as a clean and inexpensive energy source to drive reactions. researchgate.net | Energy-efficient, environmentally benign, and avoids the need for catalysts. researchgate.net |
Spectroscopic Characterization Techniques for Novel Imidazothiazole Compounds
The structural elucidation of newly synthesized imidazothiazole compounds is critically dependent on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule. The primary techniques employed for the characterization of novel imidazothiazole derivatives are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). researchgate.netaip.orgrsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds. For imidazo[2,1-b]thiazole derivatives, characteristic peaks would confirm the presence of C-H, C=C, and C=N bonds within the aromatic and heterocyclic ring systems. aip.orgchemmethod.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of organic molecules.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling patterns of the protons on the imidazothiazole core and its substituents are used to confirm the regiochemistry of the synthesis. rsc.orgresearchgate.net
¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. rsc.orgchemmethod.com
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to confirm the molecular weight of the synthesized compounds, which should correspond to their calculated molecular formula. aip.orgrsc.org
Together, these spectroscopic methods provide comprehensive and complementary data, allowing for the unambiguous confirmation of the structures of novel imidazo[2,1-b]thiazole derivatives. rsc.orgresearchgate.net
Table 4: Typical Spectroscopic Data for Imidazo[2,1-b]thiazole Derivatives
| Technique | Type of Information | Typical Observations for Imidazo[2,1-b]thiazole Core |
|---|---|---|
| FT-IR | Functional Groups | C-H stretching (aromatic/aliphatic), C=N and C=C stretching from the fused rings. aip.org |
| ¹H NMR | Proton Environment | Characteristic signals for protons on the imidazole and thiazole rings, with chemical shifts dependent on substituents. researchgate.net |
| ¹³C NMR | Carbon Skeleton | Distinct signals for each carbon atom in the fused heterocyclic system and any attached groups. rsc.org |
| Mass Spectrometry | Molecular Weight & Formula | A molecular ion peak (M⁺) corresponding to the exact mass of the synthesized compound. researchgate.net |
Mechanistic Investigations and in Vitro/in Vivo Pharmacological Evaluation of Imidazothiazole Derivatives
Elucidation of Molecular Targets and Binding Interactions
The therapeutic potential of imidazo[2,1-b]thiazole (B1210989) derivatives is rooted in their ability to interact with specific biological targets, primarily enzymes, thereby modulating their activity. Researchers have employed a variety of techniques, including enzyme inhibition assays and computational modeling, to elucidate the molecular basis of these interactions.
Enzyme Inhibition Profiles
DNA Gyrase Inhibition
Imidazo[2,1-b]thiazole and its fused analogue, benzo[d]imidazo[2,1-b]thiazole, have been identified as promising scaffolds for the development of DNA gyrase inhibitors. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.
A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been synthesized and shown to inhibit DNA gyrase from both Staphylococcus aureus and Escherichia coli with IC50 values in the nanomolar range. brc.hu The most promising of these compounds demonstrated significant antibacterial activity against Gram-positive strains, including methicillin-resistant S. aureus (MRSA). brc.hu Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the GyrB subunit. nih.gov Similarly, certain benzothiazole (B30560) derivatives conjugated with siderophore mimics have shown potent inhibition of E. coli DNA gyrase. nih.gov
Table 1: DNA Gyrase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Tetrahydrobenzo[d]thiazole analog (29) | E. coli DNA gyrase | 0.056 |
| Tetrahydrobenzo[d]thiazole analog (29) | S. aureus DNA gyrase | 3.7 |
| Benzothiazole derivative (1) | E. coli DNA gyrase | <0.01 |
| Benzothiazole derivative (27) | A. baumannii DNA gyrase | 0.0156 |
| Benzothiazole derivative (27) | P. aeruginosa DNA gyrase | <0.01 |
Mycobacterial QcrB Inhibition
The QcrB subunit of the cytochrome bc1 complex, a key component of the electron transport chain in Mycobacterium tuberculosis (Mtb), has been validated as a novel target for anti-tuberculosis drugs. Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a potent class of inhibitors targeting QcrB. acs.orgnih.gov
These compounds exhibit nanomolar potency against replicating and drug-resistant Mtb strains with low toxicity to mammalian cells. acs.orgnih.gov On-target selectivity has been confirmed through the generation of resistant mutants with specific mutations in the qcrB gene. acs.orgnih.gov The imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocyclic system, has also been shown to target QcrB, further validating this enzyme as a druggable target for this class of compounds. plos.org
Table 2: Anti-tubercular Activity of Imidazo[2,1-b]thiazole-5-carboxamides against Mtb
| Compound | MIC (nM) |
|---|---|
| Compound 6 | <10 |
| Compound 16 | <10 |
| Compound 17 | <10 |
Pantothenate Synthetase Inhibition in Mycobacterium tuberculosis
Pantothenate synthetase (PS) is a crucial enzyme in the biosynthesis of pantothenate (vitamin B5), an essential precursor for coenzyme A. As this pathway is absent in mammals, PS represents an attractive target for the development of new anti-tuberculosis agents.
Derivatives of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole have been designed and synthesized as inhibitors of Mtb PS. researchgate.netrsc.orgnih.gov Several of these compounds have demonstrated potent inhibition of the enzyme and significant in vitro activity against both replicating and non-replicating Mtb. researchgate.netrsc.org Molecular docking and dynamics studies have provided insights into the putative binding patterns of these inhibitors within the active site of Mtb PS. rsc.orgnih.gov For instance, imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazole derivatives have also been investigated through molecular docking studies, with some compounds showing high affinity for pantothenate synthetase. jpsionline.com
Table 3: Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives against Mtb Pantothenate Synthetase
| Compound | Target | IC50 (µM) |
|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole derivative (IT10) | Mtb H37Ra | 2.32 |
| Benzo[d]imidazo[2,1-b]thiazole derivative (IT06) | Mtb H37Ra | 2.03 |
| Imidazo[2,1-b]thiazole derivative (4a1) | Mtb H37Rv | 1.6 µg/mL (MIC) |
| Imidazo[2,1-b]thiazole derivative (4a2) | Mtb H37Rv | 1.6 µg/mL (MIC) |
Carbonic Anhydrase Inhibition (Isoforms I, II, IX, XII)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms of CA are involved in numerous physiological and pathological processes, making them important therapeutic targets.
Imidazo[2,1-b]thiazole-based sulfonamides have been investigated as inhibitors of several human CA isoforms (hCA). A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates showed selective inhibition against the cytosolic isoform hCA II, with inhibition constants (Ki) in the micromolar range, while being inactive against hCA I, IX, and XII. nih.gov Other studies on imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides have also reported their carbonic anhydrase inhibitory activity. nih.gov The binding and inhibition of a series of benzimidazo[1,2-c] researchgate.netnih.govbrieflands.comthiadiazole-7-sulphonamides against hCA I, II, and IX have been determined, with some compounds showing submicromolar inhibition of the cancer-related isoform IX. core.ac.uk
Table 4: Carbonic Anhydrase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Isoform | Ki (µM) |
|---|---|---|
| Imidazo[2,1-b]thiazole-sulfonyl piperazines | hCA II | 57.7–98.2 |
| Imidazo[2,1-b]thiazole-sulfonyl piperazines | hCA I, IX, XII | >100 |
Lipoxygenase and Cyclooxygenase (COX-1, COX-2) Inhibition
Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. Inhibition of these enzymes is a major strategy in the treatment of inflammation.
A series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govbrieflands.comresearchgate.netnih.gov Several of these compounds displayed highly potent and selective inhibition of COX-2, with IC50 values in the nanomolar range. nih.govbrieflands.com The N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine derivative was identified as a particularly potent and selective COX-2 inhibitor. nih.gov Furthermore, a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were found to be potential inhibitors of 15-lipoxygenase, with one compound being twice as potent as the reference drug quercetin. nih.gov
Table 5: COX and LOX Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 6a | COX-2 | 0.08 | 313.7 |
| Compound 5i | 15-Lipoxygenase | More potent than quercetin | - |
Focal Adhesion Kinase (FAK) Inhibition
Imidazo[2,1-b]thiazole derivatives have been identified as a promising class of focal adhesion kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is linked to the progression of various cancers, including aggressive brain tumors like gliomas. biruni.edu.tr
A study focused on the synthesis of novel imidazo[2,1-b]thiazole derivatives and evaluated their cytotoxic effects on the glioma C6 cancer cell line and their FAK inhibitory potential. biruni.edu.trnih.gov The synthesized compounds were designed with a head group (imidazo[2,1-b]thiazole), a linker (hydrazone or hydrazide), and a tail group (N-cyclohexylidene or 3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl). biruni.edu.tr Many of the compounds, especially those incorporating the 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety, demonstrated significant cytotoxic activities, some comparable or superior to the reference drug, cisplatin. nih.gov Specifically, derivatives with methyl, propyl, or phenyl groups at the eighth and second positions of the spirothiazolidinone ring showed high FAK inhibitory activities. nih.gov These findings from biological assays and supporting molecular docking studies suggest that the imidazo[2,1-b]thiazole scaffold is a valuable starting point for developing new FAK inhibitors. nih.gov
Further research on a related scaffold, imidazo[2,1-b] nih.govunipi.itnih.govthiadiazole, also highlighted its potential for FAK inhibition. Ten compounds featuring this core were tested against peritoneal mesothelioma cell lines, with compounds 1a and 1b showing promising antitumor activity with IC₅₀ values from 0.59 to 2.81 μM. nih.gov Their antiproliferative and antimigratory effects were linked to the inhibition of FAK phosphorylation. nih.gov
Table 1: FAK Inhibitory Activity of Imidazo[2,1-b] nih.govunipi.itnih.govthiadiazole Derivatives
| Compound | Cell Line | Activity | IC₅₀ (μM) |
|---|---|---|---|
| 1a | MesoII, STO | Antitumor | 0.59 - 2.81 |
| 1b | MesoII, STO | Antitumor | 0.59 - 2.81 |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The imidazothiazole scaffold has been utilized in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a validated target in oncology. Researchers have designed and synthesized novel series of benzo nih.govnih.govimidazo[2,1-b]thiazole derivatives as potential EGFR inhibitors. researchgate.net The design strategy involved using gefitinib, a known EGFR inhibitor, as a lead compound and applying a scaffold-hopping approach. The resulting derivatives showed that their in vitro inhibitory activities against EGFR kinase were highly consistent with their anti-proliferative effects on cancer cell lines. researchgate.net
Another study reported new thiazole (B1198619) and imidazo[2,1-b]thiazole derivatives as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Among the synthesized compounds, 39 and 43 were identified as the most potent dual inhibitors. These findings underscore the potential of the imidazo[2,1-b]thiazole framework in developing novel EGFR inhibitors for cancer therapy. researchgate.net
Table 2: EGFR/HER2 Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| 39 | EGFR | 0.153 |
| HER2 | 0.108 | |
| 43 | EGFR | 0.122 |
Kinase Inhibitory Activities (e.g., BRAF, RAF1, KSP, Aurora-A)
The versatility of the imidazothiazole scaffold extends to the inhibition of several other critical kinases involved in cell signaling and division.
BRAF and RAF1 Inhibition The RAS-RAF-MEK-ERK pathway is a central signaling cascade in melanoma, with the V600E mutation in BRAF kinase being a common driver of the disease. Imidazothiazole derivatives have been investigated as potent inhibitors of both V600E-B-RAF and its isoform RAF1 (C-RAF). In one study, a series of imidazothiazole derivatives were tested, and compound 1zb emerged as the most potent against both kinases, with a notable selectivity for the V600E mutant B-RAF. nih.gov This compound exhibited superior potency against four different melanoma cell lines when compared to the standard drug sorafenib (B1663141) and also showed significant selectivity for melanoma cells over normal skin cells. nih.gov
Table 3: BRAF/RAF1 Kinase Inhibitory Activity of Compound 1zb
| Kinase Target | IC₅₀ (nM) |
|---|---|
| V600E-B-RAF | 0.978 |
KSP and Aurora-A Kinase Inhibition Information regarding the specific inhibition of Kinesin Spindle Protein (KSP) and Aurora-A kinase by derivatives of the 2-aminomethylimidazo[5,1-b]thiazole scaffold was not available in the searched literature. While studies have reported on inhibitors of these kinases, they are based on different heterocyclic systems, such as imidazo[4,5-b]pyridines or general 2-amino thiazoles. nih.govnih.govnih.gov
Cholinesterase Inhibition
Imidazo[2,1-b]thiazole derivatives have been explored as potential inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the pathology of Alzheimer's disease. A new series of imidazo[2,1-b]thiazole derivatives was synthesized and tested for cholinesterase inhibition, with three compounds showing selective anti-AChE activity in the micromolar range. unipi.it
In a separate study, imidazo[2,1-b]thiazole derivatives bearing a thiosemicarbazide (B42300) moiety were evaluated for their AChE inhibitory activities. Compound 4f was identified as the most effective within this series, demonstrating the potential of this chemical class for developing agents against neurodegenerative diseases.
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Series | Most Active Compound | AChE Inhibition | IC₅₀ |
|---|
SIRT1 Activation
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that is a key regulator of metabolism and a potential therapeutic target for metabolic disorders like type 2 diabetes. Research has led to the discovery of a series of imidazo[1,2-b]thiazole derivatives as novel SIRT1 activators. nih.govresearchgate.netacs.org It is important to note that these findings pertain to the imidazo[1,2-b]thiazole isomer, and specific data for the imidazo[5,1-b]thiazole (B6145799) scaffold was not found.
These compounds were developed from a high-throughput screening hit. nih.govresearchgate.net The SIRT1 enzyme activation could be fine-tuned by modifying the amide portion of the molecules. nih.govresearchgate.net The most potent compound in the series, compound 29 , demonstrated oral antidiabetic activity in multiple animal models. nih.govresearchgate.netacs.org Additionally, the compound SRT2104, which contains an imidazothiazole core, is a well-known synthetic SIRT1 activator that has been investigated in clinical trials. unipi.it
Table 5: SIRT1 Activating Compounds with an Imidazothiazole Core
| Compound | Scaffold | Activity |
|---|---|---|
| Compound 29 | Imidazo[1,2-b]thiazole | Potent SIRT1 activator |
| SRT2104 | Imidazothiazole | Synthetic SIRT1 activator |
IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has emerged as a significant target in cancer immunotherapy. The imidazothiazole scaffold has been successfully used to develop novel IDO1 inhibitors. In one study, a new class of imidazothiazole derivatives was synthesized using a click chemistry approach, leading to the identification of three compounds with inhibitory activity in the low micromolar range. Compound 12g was found to be ten times more potent than the initial lead compound.
Table 6: IDO1 Inhibitory Activity of Imidazothiazole Derivatives
| Compound | IDO1 IC₅₀ (μM) |
|---|---|
| Starting Compound | 1.9 |
| 12g | 0.2 |
In Vitro Pharmacological Profiling
The in vitro pharmacological profile of imidazothiazole derivatives reveals a broad spectrum of activity against various biological targets and cancer cell lines. The inhibitory actions are not limited to a single kinase but extend across multiple families, highlighting the scaffold's potential for developing multi-targeted agents.
Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines. For instance, imidazothiazole-based BRAF inhibitors showed potent activity against melanoma cell lines (UACC-62, A375, SK-MEL-2, and G-361) with IC₅₀ values for the lead compound 1zb ranging from 0.18 to 0.59 µM. nih.gov EGFR/HER2 dual inhibitors like compounds 39 and 43 were effective against breast cancer cell lines (MCF-7). nih.gov Furthermore, FAK inhibitors with an imidazo[2,1-b]thiazole core were cytotoxic to glioma C6 cancer cells. nih.gov
The table below summarizes the diverse in vitro pharmacological activities reported for various imidazothiazole derivatives.
Table 7: Summary of In Vitro Pharmacological Profile of Imidazothiazole Derivatives
| Target/Activity | Scaffold Type | Cell Line(s) | Key Findings/Potency |
|---|---|---|---|
| FAK Inhibition | Imidazo[2,1-b]thiazole | Glioma C6 | High activity with spirothiazolidinone moiety. nih.gov |
| FAK Inhibition | Imidazo[2,1-b] nih.govunipi.itnih.govthiadiazole | MesoII, STO | IC₅₀: 0.59 - 2.81 μM. nih.gov |
| EGFR/HER2 Inhibition | Imidazo[2,1-b]thiazole | MCF-7 | IC₅₀: 0.078 - 0.153 μM. nih.gov |
| BRAF/RAF1 Inhibition | Imidazothiazole | UACC-62, A375, SK-MEL-2 | IC₅₀ (BRAF): 0.978 nM; IC₅₀ (RAF1): 8.2 nM. nih.gov |
| Cholinesterase Inhibition | Imidazo[2,1-b]thiazole | - | Selective AChE inhibition in the micromolar range. unipi.it |
Antiproliferative Activities against Cancer Cell Lines
Imidazothiazole derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.
A series of novel 2,5,6-substituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives were synthesized and evaluated for their antiproliferative activity. Among these, compound 22, identified as 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazole, was selected for further mechanistic studies. The research indicated that this compound induced cytotoxicity through the activation of the extrinsic pathway of apoptosis, without causing cell cycle arrest. nih.gov
In another study, new imidazo[2,1-b]thiazole derivatives were synthesized and tested against the A375P human melanoma cell line. Several of these compounds, including 15, 16, 18, 22, 26-28, and 31, demonstrated greater potency than the standard drug, sorafenib. Notably, compounds 26 and 27 exhibited selectivity for melanoma cell lines. nih.gov
Furthermore, the antiproliferative activity of new imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives was assessed on a panel of pancreatic ductal adenocarcinoma (PDAC) cells. Compounds 9c and 9l showed significant in vitro antiproliferative activity across all tested cell lines, with IC50 values ranging from 5.11 to 10.8 µM. researchgate.net
Hybrid compounds containing pyridyl and 1,3-thiazole moieties were screened against several human tumor cell lines, including HL-60 (leukemia), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and NCI-H292 (lung carcinoma). Most of these derivatives were highly potent in at least one cell line, with HL-60 being the most sensitive and HepG2 the most resistant. researchgate.net
A series of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives with an aminoethoxy side chain were synthesized and evaluated for their cytotoxicity on the MCF-7 human breast cancer cell line. All the synthesized compounds displayed a significant inhibitory effect on the MCF-7 cell line when compared to tamoxifen, with compounds (6i) and (6j) showing particularly high cytotoxicity. brieflands.comnih.gov
The antiproliferative activities of these derivatives are summarized in the table below:
| Derivative Type | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 2,5,6-substituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | - | Induced cytotoxicity via extrinsic apoptosis pathway. | nih.gov |
| Imidazo[2,1-b]thiazoles | A375P melanoma | Several compounds more potent than sorafenib. | nih.gov |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | Pancreatic ductal adenocarcinoma | Compounds 9c and 9l showed significant activity (IC50: 5.11-10.8 µM). | researchgate.net |
| Pyridyl and 1,3-thiazole hybrids | HL-60, MCF-7, HepG2, NCI-H292 | High potency in at least one cell line. | researchgate.net |
| Diaryl benzo[d]imidazo[2,1-b]thiazoles | MCF-7 breast cancer | Significant inhibitory effect compared to tamoxifen. | brieflands.comnih.gov |
Antimicrobial Spectrum Evaluation
The antimicrobial properties of imidazothiazole derivatives have been extensively investigated, revealing a broad spectrum of activity against various pathogens.
A study on newly synthesized imidazo[2,1-b]-1,3,4-thiadiazoles showed that some of these compounds possessed slight to moderate activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Another investigation into benzimidazole-5-(aryldiazenyl)thiazole derivatives also reported antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com
The same study that demonstrated antibacterial properties of new imidazo[2,1-b]-1,3,4-thiadiazoles also found slight to moderate activity against the fungus Candida albicans. mdpi.com
While the provided search results mention antitubercular properties of some imidazo[2,1-b]-1,3,4-thiadiazole derivatives, specific details regarding their activity against Mycobacterium tuberculosis are not elaborated upon in the context of this compound. mdpi.com
The antimicrobial activities are summarized in the table below:
| Activity | Pathogen(s) | Key Findings | Reference(s) |
| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Slight to moderate activity. | mdpi.com |
| Antibacterial | Staphylococcus aureus, Escherichia coli | Exhibited antibacterial properties. | nih.govmdpi.com |
| Antifungal | Candida albicans | Slight to moderate activity. | mdpi.com |
Antioxidant Potential and Oxidative Stress Protection
The therapeutic potential of imidazo[2,1-b]thiazole derivatives extends to their ability to counteract oxidative stress, a key factor in various pathologies. A series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their antioxidant properties. nih.gov The antioxidant activity of these compounds was assessed using three distinct methods: inhibition of the FeCl3/ascorbate system-induced lipid peroxidation of lecithin (B1663433) liposome (B1194612) (anti-LPO), scavenging activity against the ABTS radical, and Ferric Reducing Antioxidant Power (FRAP) analysis. nih.gov
Among the tested compounds, derivatives 4h , 5h , and 6h demonstrated the most significant anti-LPO and ABTS radical scavenging activities. nih.gov In the FRAP assay, compounds 4i and 4a exhibited the highest activity. nih.gov These findings highlight the capacity of specific structural modifications on the imidazo[2,1-b]thiazole scaffold to enhance antioxidant effects.
Further research has shown that a 4-aminothiazole hybrid, specifically 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, possesses significant antioxidant potential by scavenging free radicals. nih.gov This derivative also acted as an effective radioprotector against radiation-induced liver damage in mice. nih.gov Another study focused on 2-amino-5-(4-acetylphenylazo)-thiazole derivatives, which, at doses of 50 and 100 mg/kg in rats, showed a significant increase in the activities of antioxidant enzymes. nih.gov Additionally, certain aminothiazole derivatives have been shown to exhibit greater antioxidant and free radical scavenging properties than standard antioxidants like ascorbic acid and trolox, thereby protecting pBR322 DNA and red blood cell membranes from oxidative damage. nih.gov
To understand the potential mechanism of action, docking studies were performed, targeting the active site of human peroxiredoxin 5. nih.gov These computational analyses, along with structure-activity relationship (SAR) studies and virtual ADME (absorption, distribution, metabolism, and excretion) predictions, have helped to establish a link between the biological, electronic, and physicochemical properties of these compounds and their antioxidant capabilities. nih.gov
Table 1: Antioxidant Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Anti-LPO Activity | ABTS Radical Scavenging | FRAP Activity |
|---|---|---|---|
| 4h | High | High | Moderate |
| 5h | High | High | Moderate |
| 6h | High | High | Moderate |
| 4i | Moderate | Moderate | High |
| 4a | Moderate | Moderate | High |
In Vivo Pre-clinical Efficacy Studies (non-human models):
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have emerged as a promising class of anti-tuberculosis agents. nih.govnih.gov These compounds have demonstrated potent in vitro activity, targeting QcrB, a critical component of the mycobacterial cytochrome bcc-aa3 supercomplex essential for the electron transport chain. nih.govnih.gov The in vivo efficacy of these derivatives has been evaluated in murine models of chronic tuberculosis infection.
One notable compound, ND-11543, showed significant efficacy in a chronic murine TB infection model when administered for 4 weeks. nih.govnih.gov This efficacy was observed to be independent of drug exposure levels, as pre-treatment with a known CYP450 inhibitor did not substantially enhance its therapeutic effect. nih.govnih.gov This suggests that the inherent properties of the compound are sufficient for its anti-tubercular activity in this model. The favorable in vivo performance of ITAs underscores their potential for further development as new anti-TB drugs, particularly as part of combination therapies, owing to their novel mechanism of action. nih.gov
In another study, a series of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives were synthesized and evaluated for their antimycobacterial activity. rsc.org The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10 , which contains a 4-nitro phenyl group, exhibited an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra. rsc.org Importantly, this compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations up to >128 μM. rsc.org Another promising compound, IT06 , with a 2,4-dichloro phenyl moiety, also displayed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the same Mtb strain. rsc.org
Table 2: In Vivo Efficacy of Imidazo[2,1-b]thiazole Derivatives in Murine Tuberculosis Models
| Compound | Model | Key Findings |
|---|---|---|
| ND-11543 | Chronic Murine TB Infection | Showed efficacy after 4 weeks of treatment. nih.govnih.gov |
| IT10 | M. tuberculosis H37Ra infected model | IC90 of 7.05 μM; No acute cellular toxicity. rsc.org |
| IT06 | M. tuberculosis H37Ra infected model | IC50 of 2.03 μM. rsc.org |
The zebrafish (Danio rerio) has become a valuable in vivo model for studying tuberculosis due to its natural susceptibility to Mycobacterium marinum, a close genetic relative of M. tuberculosis. nih.gov This model allows for the investigation of host-pathogen interactions in the context of both innate and adaptive immunity. nih.gov Adult zebrafish are highly susceptible to M. marinum, with infection leading to the formation of caseating granulomatous tuberculosis, which closely resembles the pathology of human tuberculosis. nih.govnih.gov
Studies have shown that the severity of the disease, bacterial load, and host mortality are dependent on the dose and duration of the infection. nih.govnih.gov This dose-dependent response makes the zebrafish model ideal for assessing the virulence of different bacterial strains and the efficacy of potential new drugs. While specific studies focusing on this compound in this model are not detailed in the provided search results, the established zebrafish-M. marinum infection model serves as a relevant platform for the future evaluation of such compounds. The model's ability to recapitulate key features of human tuberculosis provides a powerful tool for preclinical efficacy testing. nih.gov Research has also highlighted the potential of other thiazole derivatives, such as a 2-aminothiazole (B372263) derivative, to mitigate toxic effects and reduce oxidative damage in zebrafish models, suggesting a potential avenue for future research with imidazo[5,1-b]thiazole compounds. nih.gov
While direct studies on this compound in wax moth worm models for Methicillin-resistant Staphylococcus aureus (MRSA) were not identified in the provided search results, the broader class of thiazole-containing compounds has been recognized for its potential against various pathogens. Thiazole derivatives are key components in a number of commercially available anti-infective agents. researchgate.net The versatility of the thiazole scaffold is demonstrated by the introduction of different functional groups, which can lead to a wide range of biological activities, including antibacterial effects. researchgate.net This adaptability suggests that imidazo[5,1-b]thiazole derivatives could be synthesized and screened for efficacy against MRSA and other challenging pathogens in models like the wax moth larva (Galleria mellonella). The wax moth model is an increasingly popular in vivo system for preliminary screening of antimicrobial compounds due to its cost-effectiveness, ethical advantages, and the ability of its innate immune system to respond to infections in a manner comparable to vertebrates.
Derivatization Strategies and Scaffold Optimization for Imidazo X,y B Thiazole Analogues
Molecular Hybridization Approaches Incorporating the Imidazothiazole Core
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, dual-target activity, or modified physicochemical properties. For the imidazothiazole core, this often involves linking it to other heterocyclic systems known for their biological relevance. researchgate.net
The fusion of the imidazothiazole nucleus with other heterocyclic rings has yielded numerous compounds with significant biological potential. Researchers strategically select these rings to target specific enzymes or receptors.
Thiadiazole: Hybrid molecules combining a benzo nih.govrsc.orgimidazo[1,2-d] nih.govresearchgate.netresearchgate.netthiadiazole core with other moieties have been synthesized and evaluated. nih.gov The 1,3,4-thiadiazole (B1197879) ring, in particular, is a common component in pharmacologically active compounds. nih.gov
Pyrimidine (B1678525): The pyrimidine ring is another key heterocycle used in hybridization. For instance, 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffolds have been developed as potential kinase inhibitors. researchgate.net
Pyrazole (B372694): Pyrazole-containing compounds are known to exhibit a range of bioactivities. nih.gov Lazertinib, an EGFR inhibitor, notably features a pyrazole ring, highlighting its importance in drug design. nih.gov The combination of imidazothiazole and pyrazole moieties is an area of active investigation.
Oxazepine and Imidazolone (B8795221): Researchers have synthesized novel oxazepine and imidazolone derivatives fused with an imidazo[2,1-b]thiazole (B1210989) core. chemmethod.com The synthetic route often involves creating Schiff base intermediates from a carbaldehyde derivative of the imidazothiazole, which are then cyclized to form the target seven-membered oxazepine or five-membered imidazolone rings. chemmethod.com
Table 1: Examples of Imidazothiazole Hybrid Scaffolds
| Imidazothiazole Core | Conjugated Heterocycle | Resulting Scaffold Example | Reference |
|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole | 1,2,4-Thiadiazole | Benzo nih.govrsc.orgimidazo[1,2-d] nih.govresearchgate.netresearchgate.netthiadiazole | nih.gov |
| Imidazo[2,1-b]thiazole | Pyrimidine | 5-(Pyrimidin-4-yl)imidazo[2,1-b]thiazole | researchgate.net |
| Imidazo[2,1-b]thiazole | Oxazepine | Oxazepine-fused imidazo[2,1-b]thiazole | chemmethod.com |
| Imidazo[2,1-b]thiazole | Imidazolone | Imidazolone-fused imidazo[2,1-b]thiazole | chemmethod.com |
| Imidazo[2,1-b]thiazole | Triazole | Imidazo[2,1-b]thiazole carboxamide triazole | rsc.org |
Common linker strategies include:
Amide Bonds: Carboxamide linkers are frequently used. For example, imidazo[2,1-b]thiazole-5-carboxamides have been developed, where the amide bond connects the imidazothiazole core to other fragments. researchgate.net
Alkyl Chains: Simple alkyl or acyl chains can serve as flexible spacers. The length of these chains is often varied to find the optimal distance between the two interacting moieties. nih.gov
Heterocyclic Linkers: In some designs, a heterocyclic ring itself, such as piperazine (B1678402), can act as a linker, connecting the imidazothiazole core with another group like a triazole. rsc.org
Direct Linkage: In many cases, the heterocyclic rings are directly fused, such as in benzo[d]imidazo[2,1-b]thiazoles, where the benzene (B151609) ring is annulated to the imidazothiazole core. researchgate.net
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for lead optimization and the discovery of novel chemical entities with improved properties. nih.gov These strategies involve replacing the core molecular framework (scaffold) or specific functional groups with others that are predicted to retain or enhance biological activity while potentially improving drug-like properties or avoiding patent limitations. nih.govresearchgate.net
Scaffold Hopping: This involves replacing the imidazothiazole core with a different, often structurally distinct, scaffold that maintains a similar three-dimensional arrangement of key binding features. For example, the imidazo[1,2-a]pyridine (B132010) framework has been the subject of scaffold hopping studies to identify new fused bicyclic systems targeting the same biological targets. researchgate.net
Bioisosteric Replacement: This strategy focuses on replacing substituents or functional groups on the imidazothiazole scaffold with bioisosteres—groups that share similar physical or chemical properties and produce broadly similar biological effects. researchgate.net For instance, a phenyl group on the scaffold might be replaced with a different aromatic or heteroaromatic ring to explore new interactions with a target protein or to alter the molecule's metabolic profile.
Combinatorial Chemistry and Library Synthesis for Drug Discovery
Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of a large number of diverse but structurally related compounds, known as a chemical library. nih.gov This approach is instrumental in the discovery of new lead compounds and for optimizing existing ones. youtube.com
The process typically involves:
Scaffold Selection: An initial scaffold, such as 6-phenylimidazo[2,1-b]thiazole, is chosen as the core structure. nih.gov
Building Block Variation: A diverse set of chemical building blocks is then systematically attached to various positions on the scaffold.
Library Synthesis: The reactions are often performed in parallel, sometimes using solid-phase synthesis techniques, to generate a library containing hundreds or thousands of unique derivatives. youtube.com For example, a library of imidazo[2,1-b]thiazole derivatives can be created by reacting a common intermediate like α-bromo-4-(methylsulfonyl)acetophenone with various substituted 2-aminothiazoles. nih.gov
High-Throughput Screening: The resulting library is then screened against biological targets to identify "hits"—compounds that exhibit the desired activity. nih.gov
Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, are also employed for the efficient, one-pot synthesis of libraries of complex molecules containing the imidazo[2,1-b]thiazole framework. researchgate.net This allows for the rapid generation of molecular diversity around the core scaffold, accelerating the drug discovery process.
Computational Chemistry and in Silico Approaches in Imidazothiazole Research
Molecular Docking Simulations for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. In the context of imidazo[5,1-b]thiazole (B6145799) research, docking studies have been instrumental in understanding how these compounds interact with various protein targets.
For instance, derivatives of the related imidazo[2,1-b]thiazole (B1210989) scaffold have been docked against several protein targets to explore their potential therapeutic applications. nih.govbio-conferences.orgjpsionline.com One study focused on the Glypican-3 (GPC-3) protein, a target in liver cancer, and found that imidazo[2,1-b]thiazole-linked thiadiazole conjugates exhibited good binding affinities, with docking scores ranging from -6.90 to -10.30 kcal/mol. nih.gov The most potent derivative in this series demonstrated a binding affinity of -10.30 kcal/mol, highlighting the potential of this scaffold for developing new anticancer agents. nih.gov
Similarly, docking studies of imidazo[2,1-b]thiazole derivatives with the thymidylate kinase of Pseudomonas aeruginosa have been performed to investigate their antimicrobial potential. bio-conferences.org The results of these simulations helped to understand the interactions between the ligands and the active site of the enzyme. bio-conferences.org In another study, benzo[d]imidazo[5,1-b]thiazole analogs were identified as inhibitors of phosphodiesterase 10A (PDE10A), and molecular docking was used to confirm their binding mode. nih.gov
Furthermore, docking simulations have been employed to study the interactions of imidazo[2,1-b]thiazole derivatives with other important protein targets, such as human peroxiredoxin 5, which is involved in antioxidant defense. nih.gov These studies provide a rational basis for the observed biological activities and guide the structural modifications needed to enhance potency and selectivity.
Table 1: Examples of Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives
| Protein Target | Scaffold | Key Findings |
| Glypican-3 (GPC-3) | Imidazo[2,1-b]thiazole-thiadiazole | Good binding affinities, with the best derivative showing a score of -10.30 kcal/mol. nih.gov |
| Thymidylate kinase (P. aeruginosa) | Chalcone-based imidazo[2,1-b]thiazole | Docking scores of -7.085, -6.458, and -7.177 kcal/mol for the tested compounds. bio-conferences.org |
| Phosphodiesterase 10A (PDE10A) | Benzo[d]imidazo[5,1-b]thiazole | Confirmed the anticipated binding mode of potent analogs. nih.gov |
| Human peroxiredoxin 5 | Imidazo[2,1-b]thiazole | Explored possible interactions with the receptor active site. nih.gov |
| Pantothenate synthetase (TB) | Imidazo[2,1-b] nih.govbio-conferences.orgijpsjournal.comthiadiazole | Compound 6a1 showed a high affinity with a dock score of -9.7. jpsionline.com |
| Aminoglycoside 2'-N-acetyltransferase (Fungal) | Imidazo[2,1-b] nih.govbio-conferences.orgijpsjournal.comthiadiazole | Compound 6d1 exhibited the highest affinity with a dock score of -10.8. jpsionline.com |
| Sphingosine kinase 1 (Cancer) | Thiazole (B1198619) substituted imidazolin-5-ones | Docking studies were performed to evaluate binding affinity based on docking and glide scores. ijpsjournal.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of conformational changes and the stability of the binding interactions over time. This technique complements molecular docking by offering a more realistic representation of the biological system.
MD simulations have been utilized to investigate the binding mechanism of 2-aminothiazole (B372263) inhibitors with cyclin-dependent kinase 5 (CDK5). nih.gov These simulations revealed that the stability of the complex is influenced by both hydrogen bonding and van der Waals interactions, with specific residues playing a crucial role in the binding affinity. nih.gov The calculated binding free energies from these simulations were consistent with experimental observations. nih.gov
In a study on imidazo[2,1-b] nih.govbio-conferences.orgijpsjournal.comthiadiazole derivatives, MD simulations were performed on the most promising anticancer compound in complex with the HDAC7 protein. nih.gov This analysis aimed to determine the stability of the protein-ligand interaction, providing further support for the potential of this compound as a therapeutic agent. nih.gov
Virtual Screening Techniques for Novel Ligand Identification
Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the information from known active compounds.
Hierarchical virtual screening has been employed to identify novel thiadiazole-based molecules as potential anti-Covid-19 candidates. nih.gov This approach involves a multi-step filtering process to narrow down a large compound library to a manageable number of promising hits for further investigation.
While specific examples of large-scale virtual screening for 2-Aminomethylimidazo[5,1-b]thiazole are not extensively detailed in the provided search results, the application of these techniques to the broader imidazothiazole class is evident. jpsionline.comnih.gov For instance, the identification of novel imidazo[2,1-b] nih.govbio-conferences.orgijpsjournal.comthiadiazole derivatives with potential antitubercular and antifungal activity involved screening against various protein targets. jpsionline.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
The prediction of ADME properties is a critical step in drug discovery, as it helps to assess the drug-likeness of a compound and identify potential liabilities early in the development process. In silico models are widely used to predict these parameters without the need for extensive experimental work.
Studies on various imidazo[2,1-b]thiazole derivatives have included the in silico prediction of ADME properties. nih.govnih.gov For a series of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole, virtual ADME studies were conducted to establish a relationship between the biological, electronic, and physicochemical characteristics of the compounds. nih.gov Similarly, for a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, ADME studies showed that one of the potent compounds had favorable lipophilicity and enzyme inhibition profiles. nih.gov
In another study, the ADME properties of novel isobenzofuran-based imidazo[2,1-b] nih.govbio-conferences.orgijpsjournal.comthiadiazole derivatives were inferred to gain insights into their bioavailability. nih.gov Likewise, ADME prediction for a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which share structural similarities with imidazothiazoles, was performed using SwissADME software. acs.org The results indicated that the compounds had good oral activity and gastrointestinal absorption, with none violating Lipinski's rule of five. acs.org
Table 2: Predicted ADME Properties for N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (Illustrative Example)
| Parameter | Predicted Range/Value | Significance |
| Molecular Weight (MW) | < 500 | Adherence to Lipinski's rule of five for oral bioavailability. acs.org |
| log P | 2.73–3.23 | Indicates optimal lipophilicity for membrane permeability. acs.org |
| Hydrogen Bond Donors (HBD) | 1 | Within the acceptable range of ≤5 for good oral absorption. acs.org |
| Hydrogen Bond Acceptors (HBA) | 6–7 | Within the acceptable range of ≤10 for good oral absorption. acs.org |
| Number of Rotatable Bonds (NROTB) | 3–4 | Suggests good conformational flexibility (≤10). acs.org |
| Percent Absorption (%Abs) | 88.24–91.42% | High predicted absorption. acs.org |
Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design strategies are integral to the development of new imidazothiazole-based therapeutic agents.
Structure-based drug design relies on the known 3D structure of the target protein. Molecular docking, as discussed in section 6.1, is a primary example of this approach. By understanding the binding site architecture, medicinal chemists can design molecules that fit snugly into the pocket and form favorable interactions, leading to enhanced potency and selectivity. The design of benzo[d]imidazo[5,1-b]thiazole as PDE10A inhibitors was guided by in silico docking experiments to understand the binding mode. nih.gov
Ligand-based drug design is employed when the 3D structure of the target is unknown. This approach utilizes the information from a set of known active ligands to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to screen for new compounds or to guide the modification of existing ones. The development of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring was based on the intermediate derivatization method, modifying a known active imine skeleton. nih.gov This represents a ligand-based approach where the structure of an active compound is systematically altered to improve its properties.
The synthesis of various imidazo[2,1-b]thiazole derivatives with anticancer activity often involves structure-activity relationship (SAR) studies, which are a cornerstone of both ligand- and structure-based design. nih.gov By systematically modifying different parts of the imidazothiazole scaffold and evaluating the impact on biological activity, researchers can identify key structural features responsible for the desired therapeutic effect. nih.gov
Future Directions and Emerging Research Avenues for 2 Aminomethylimidazo 5,1 B Thiazole Derivatives
Development of Selective Inhibitors Targeting Specific Biological Pathways or Isoforms
A significant future direction lies in the design of 2-aminomethylimidazo[5,1-b]thiazole derivatives with high selectivity for specific biological targets. This approach aims to enhance therapeutic efficacy while minimizing off-target effects.
Researchers are actively exploring the development of derivatives that can selectively inhibit specific enzyme isoforms. For instance, efforts are being made to create selective inhibitors for enzymes like 15-lipoxygenase (15-LOX) and phosphodiesterase 10A (PDE10A). nih.govnih.gov A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, with some compounds showing greater potency than the reference drug quercetin. nih.gov Similarly, benzo[d]imidazo[5,1-b]thiazole derivatives have been identified as potent and selective PDE10A inhibitors, which could be beneficial for treating psychotic disorders. nih.gov
The development of isoform-specific inhibitors is also crucial in cancer therapy. For example, some imidazole-based pyrimidine (B1678525) hybrids have shown selective inhibition of human carbonic anhydrase (hCA) isoforms hCA-IX and hCA-II, which are implicated in tumor growth. nih.gov The ability to target specific sirtuin (SIRT) isoforms, which are involved in various cellular processes, is another area of interest, with some thiazole-based compounds showing promise as SIRT2 inhibitors. mdpi.com
Strategies to Address Drug Resistance Mechanisms in Pathogens
The rise of multidrug-resistant (MDR) pathogens presents a major global health challenge. Imidazo[2,1-b]thiazole (B1210989) derivatives are being investigated as a potential solution to this problem. nih.gov
One key strategy involves designing compounds that can overcome existing resistance mechanisms. For example, novel thiazole (B1198619) derivatives have demonstrated potent bactericidal activity against Gram-positive pathogens, including strains of S. aureus with genetically defined resistance mechanisms. nih.gov Furthermore, certain thiazole derivatives have exhibited antifungal activity against azole-resistant A. fumigatus and multidrug-resistant yeasts like Candida auris. nih.govmdpi.com The mechanism of action for some of these compounds may involve targeting pathways upstream or downstream of the mutated enzymes responsible for resistance. mdpi.com
Another approach is the development of compounds that are less susceptible to the development of resistance. This can be achieved by designing molecules that inhibit novel targets or have multiple modes of action. The structural versatility of the imidazo[2,1-b]thiazole core allows for the synthesis of a wide range of derivatives, increasing the likelihood of identifying compounds with these desirable properties. nih.gov
Exploration of Novel Therapeutic Applications beyond Current Research Scope
While much of the research on this compound derivatives has focused on their antimicrobial and anticancer properties, there is a growing interest in exploring their potential in other therapeutic areas. nih.govontosight.ai
For instance, the neuroprotective properties of some derivatives are being investigated. nih.gov Certain compounds with a 1,4-dihydropyridine (B1200194) (DHP) scaffold bearing an imidazo[2,1-b]thiazole system have shown potential for modulating brain calcium channels. nih.gov Additionally, the anti-inflammatory potential of these compounds is an active area of research. nih.gov Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov The discovery of imidazo[2,1-b]thiazole derivatives as inhibitors of 15-lipoxygenase also points towards their potential use in treating inflammatory conditions. nih.govresearchgate.net
Furthermore, the structural similarity of imidazo[2,1-b]thiazoles to other biologically active heterocyclic systems suggests that they may have a broader range of applications yet to be discovered. The continued synthesis and screening of new derivatives will be crucial in uncovering these novel therapeutic uses.
Advancements in Synthesis for Scalability and Sustainability
To translate the therapeutic potential of this compound derivatives from the laboratory to the clinic, the development of efficient, scalable, and sustainable synthetic methods is paramount.
Recent advancements have focused on "green chemistry" approaches to minimize the environmental impact of synthesis. researchgate.netresearchgate.netmdpi.com These methods often utilize environmentally benign solvents like water or ethanol (B145695), and employ catalyst-free or visible-light-promoted reactions. researchgate.net For example, a visible light-promoted, catalyst-free method for the synthesis of imidazo[2,1-b]thiazoles in an ethanol-water mixture has been reported, offering high yields and short reaction times. researchgate.net Microwave-assisted synthesis is another green technique that has been successfully applied to the production of these compounds. researchgate.net
In addition to being environmentally friendly, these new synthetic protocols are often more efficient and cost-effective, which is crucial for large-scale production. researchgate.net The development of one-pot, multi-component reactions further streamlines the synthesis process, allowing for the rapid generation of diverse libraries of imidazo[2,1-b]thiazole derivatives for biological screening. researchgate.net A copper(II)-catalyzed thioamination strategy has also been developed for the synthesis of imidazo[2,1-b]thiazole-based heterocycles, which is amenable to scale-up. jetir.org
Integration of Artificial Intelligence and Machine Learning in Imidazothiazole Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of this compound derivatives is no exception. researchgate.netresearchgate.net
AI and ML algorithms can be used to predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net These computational tools can analyze vast datasets of existing compounds and their activities to identify key structural features that are important for a desired biological effect. For example, ML models are being developed to predict the urease inhibitory activity of thiazole derivatives. researchgate.net
Furthermore, in silico docking studies, which are often guided by ML predictions, can provide insights into the binding modes of these compounds with their biological targets. nih.govnih.govnih.gov This information is invaluable for the rational design of new derivatives with improved potency and selectivity. By combining computational approaches with traditional synthetic and biological testing, the drug discovery process for this compound derivatives can be significantly accelerated.
Q & A
What are the most reliable synthetic methodologies for 2-aminomethylimidazo[5,1-b]thiazole derivatives, and how do reaction conditions impact yield and selectivity?
Basic
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization reactions between thiosemicarbazides and α-haloketones, followed by functionalization. For example, bromination at the C5 position using N-bromosuccinimide (NBS) has been reported to yield halogenated derivatives with high purity . Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) under mild conditions achieves yields of 90–96% with excellent regioselectivity, making it a green chemistry alternative .
Advanced
Optimizing substituent introduction at the 6-position often requires Mannich reactions with aromatic amines. For instance, 6-(secondary amine)-5-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives were synthesized via a one-pot Mannich protocol, yielding >85% purity confirmed by NMR and FT-IR . Microwave-assisted Hantzsch thiazole synthesis reduces reaction times (1–2 hours) while maintaining high yields (80–90%) for N-phenyl derivatives .
How do structural modifications at the 5- and 6-positions of imidazo[2,1-b]thiazole influence biological activity?
Basic
The 5-position is critical for antitumor activity. Introducing a 4-bromophenyl group at C5 enhances cytotoxicity, as seen in compound A9 (IC50 = 69.69 µM against kidney cancer cells) . Substitutions at C6 with secondary amines or thienyl groups improve binding to targets like mitochondrial NADH dehydrogenase or 15-lipoxygenase .
Advanced
QSAR studies reveal that electron-withdrawing groups (e.g., halogens) at C5 increase anticancer potency by modulating electron density and hydrophobic interactions. For example, 5-nitro derivatives exhibit 10-fold higher activity against breast cancer cells compared to unsubstituted analogs . Molecular docking of 6-thienyl derivatives shows hydrogen bonding with RSK2 kinase active sites, correlating with IC50 values <50 µM .
What analytical techniques are essential for characterizing imidazo[2,1-b]thiazole derivatives, and how are spectral data interpreted?
Basic
1H NMR is critical for confirming regiochemistry. The C2 proton resonates as a singlet at δ 7.2–7.5 ppm, while C6 substituents (e.g., -NHCH2Ar) appear as broad singlets at δ 4.5–5.0 ppm . Mass spectrometry (ESI-MS) confirms molecular ion peaks with <2 ppm error.
Advanced
13C NMR distinguishes between aromatic (δ 110–150 ppm) and aliphatic carbons (e.g., methylene groups at δ 40–50 ppm). X-ray crystallography of 3,6-diphenyl derivatives reveals planar geometries with dihedral angles <10°, optimizing π-π stacking in enzyme pockets .
How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
Basic
Discrepancies in IC50 values (e.g., 69.69 µM vs. 120 µM for similar compounds) may arise from assay conditions (e.g., MTT vs. SRB assays) or cell line variability . Standardizing protocols (e.g., 24-hour incubation) reduces variability.
Advanced
Meta-analyses of SAR data suggest that minor structural changes (e.g., replacing phenyl with pyridyl at C3) alter binding kinetics. For example, pyridyl derivatives show 50% lower inhibition of 15-lipoxygenase due to reduced hydrophobic interactions .
What in silico tools are recommended for predicting drug-likeness and pharmacokinetics of imidazo[2,1-b]thiazole derivatives?
Advanced
SwissADME and FAF-Drugs4 predict Lipinski compliance. For imidazo[2,1-b]thiazoles, molecular weights (250–400 Da), logP (2–5), and hydrogen bond acceptors (<10) align with 95% of marketed drugs. Derivatives with polar groups (e.g., -OH) improve aqueous solubility but may reduce blood-brain barrier penetration .
How do researchers validate the anti-inflammatory mechanisms of imidazo[2,1-b]thiazole derivatives?
Advanced
In RAW264.7 macrophages, LPS-induced TNF-α and IL-6 suppression (IC50 = 10–20 µM) is measured via ELISA. Compound 13f (indole-2-formamide hybrid) reduces NO production by 80% via iNOS inhibition, confirmed by Western blot .
Table 1: Key Synthetic Methods and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Eaton’s reagent, solvent-free | 90–96 | |
| Mannich Reaction | Aromatic amines, RT | 85–90 | |
| Microwave Hantzsch | Thioureas, 100°C | 80–90 |
Table 2: Biological Activities and Targets
| Derivative | Target/Activity | IC50/EC50 | Reference |
|---|---|---|---|
| 6-Thienyl-C5-bromo | Mitochondrial NADH dehydrogenase | 45 µM | |
| 5-(4-Bromophenyl)-A9 | Kidney cancer cells | 69.69 µM | |
| 3,6-Diphenyl-5-amine | 15-Lipoxygenase | 12 µM |
What strategies mitigate toxicity concerns during in vivo studies of imidazo[2,1-b]thiazole derivatives?
Advanced
Preclinical toxicity screening includes Ames tests for mutagenicity and hERG channel inhibition assays. Derivatives with logP >5 show hepatotoxicity risks due to hepatic accumulation. Introducing sulfonate groups (-SO3H) improves renal excretion, reducing liver burden .
How are molecular hybridization techniques applied to enhance pharmacological profiles?
Advanced
Fusing imidazo[2,1-b]thiazole with indole (e.g., indole-2-formamide hybrids) enhances anti-inflammatory activity by dual COX-2/LOX inhibition. Hybrid 13a reduces TNF-α by 70% at 10 µM, outperforming parent scaffolds .
What are the limitations of current synthetic routes, and how can they be addressed?
Advanced
Multistep syntheses (e.g., bromination followed by Mannich reactions) suffer from low atom economy (<50%). Flow chemistry and catalytic recycling (e.g., Pd/C for Suzuki couplings) improve efficiency. Solvent-free one-pot protocols reduce waste by 40% .
How do researchers prioritize derivatives for preclinical development?
Advanced
Hierarchical clustering of ADMET data (e.g., CYP450 inhibition, plasma protein binding) identifies candidates with balanced profiles. For example, compound IT27 (benzo-imidazo-thiazole) exhibits 90% oral bioavailability in murine models, advancing to Phase I trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
